1H-Inden-1-one, 2-acetyl-2,3-dihydro-7-nitro-3-[[4-(2-phenyldiazenyl)phenyl]imino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is a complex organic compound characterized by its unique structure, which includes an acetyl group, a nitro group, and a phenyl diazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves multiple steps, starting with the preparation of the indanone core. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired imino and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenyl diazenyl group can interact with various enzymes and proteins, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE: shares similarities with other nitro and diazenyl compounds, such as nitrobenzene and azobenzene derivatives.
Nitrobenzene: Known for its use in the synthesis of aniline and other chemicals.
Azobenzene: Widely studied for its photochromic properties and applications in molecular switches.
Uniqueness
The uniqueness of (3E)-2-ACETYL-7-NITRO-3-({4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}IMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
700357-58-0 |
---|---|
Molekularformel |
C23H16N4O4 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-acetyl-7-nitro-3-(4-phenyldiazenylphenyl)iminoinden-1-one |
InChI |
InChI=1S/C23H16N4O4/c1-14(28)20-22(18-8-5-9-19(27(30)31)21(18)23(20)29)24-15-10-12-17(13-11-15)26-25-16-6-3-2-4-7-16/h2-13,20H,1H3 |
InChI-Schlüssel |
FNBZCGOLBZFFLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1C(=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=C(C1=O)C(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.